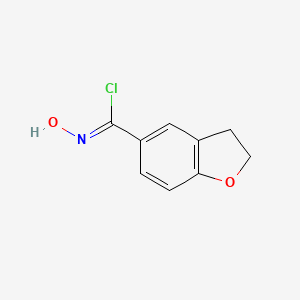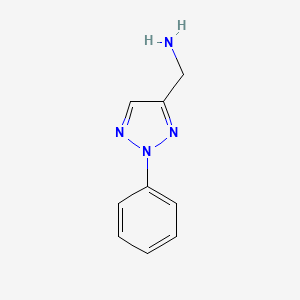
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that features an azido group attached to an ethyl chain, which is further connected to a pyrrolidine ring substituted with two methyl groups on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Formation of the Azidoethyl Intermediate: The initial step involves the preparation of the azidoethyl intermediate. This can be achieved by reacting ethylene oxide with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) to yield 2-azidoethanol.
Conversion to Azidoethyl Halide: The 2-azidoethanol is then converted to 2-azidoethyl halide (e.g., 2-azidoethyl chloride) by reacting it with thionyl chloride or phosphorus tribromide.
N-Alkylation of Pyrrolidine: The final step involves the N-alkylation of N,N-dimethylpyrrolidine with the 2-azidoethyl halide. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like acetonitrile or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like water or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of substituted amines or thiols.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
科学的研究の応用
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the preparation of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
作用機序
The mechanism of action of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group participates in a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole products can interact with various molecular targets, depending on their structure and functional groups.
類似化合物との比較
Similar Compounds
1-azidoethyl-5H-tetrazole: Similar in structure due to the presence of an azidoethyl group, but differs in the heterocyclic ring system.
2-(2-azidoethyl)-5-nitraminotetrazole: Contains both azido and nitramino groups, making it more energetic and potentially more reactive.
1-azido-2-(2-azidoethoxy)ethane: Features multiple azido groups, increasing its reactivity and potential for forming complex structures.
Uniqueness
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its combination of an azidoethyl group with a pyrrolidine ring substituted with two methyl groups. This structure imparts specific reactivity and stability, making it suitable for a variety of applications in organic synthesis, medicinal chemistry, and materials science.
特性
IUPAC Name |
1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c1-12(2)8-3-5-13(7-8)6-4-10-11-9/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRCUBYUZTKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-2-yl}acetamide](/img/structure/B2849377.png)









![Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2849391.png)


